4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKVQLMAKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Diacylhydrazide Intermediate
4-Benzylbenzohydrazide is reacted with benzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is employed to scavenge HCl, yielding N'-(4-benzylbenzoyl)benzohydrazide as a crystalline intermediate.
Cyclization with Phosphorus Oxychloride (POCl₃)
The diacylhydrazide undergoes cyclization in refluxing POCl₃ (110°C, 6–8 hours), forming the oxadiazole ring via elimination of water. This method typically achieves yields of 65–75%. Alternative dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) may reduce reaction times but require stringent temperature control to prevent side reactions such as sulfonation or over-dehydration.
Optimization Notes :
- Excess POCl₃ (3–4 equivalents) ensures complete conversion.
- Quenching with ice-water followed by neutralization with NaHCO₃ minimizes hydrolysis of the oxadiazole ring.
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as versatile precursors for oxadiazoles through oxidative desulfurization. This method is advantageous for its compatibility with acid-sensitive functional groups.
Thiosemicarbazide Formation
4-Benzylbenzohydrazide is treated with carbon disulfide (CS₂) in ethanol under alkaline conditions (KOH, 50°C, 4 hours), forming the corresponding thiosemicarbazide.
Iodine-Mediated Oxidative Cyclization
The thiosemicarbazide is oxidized using iodine (1.2 equivalents) in dimethylformamide (DMF) at 80°C for 3 hours. This step eliminates sulfur as H₂S, yielding the target oxadiazole with 70–80% efficiency. Hypervalent iodine reagents (e.g., iodobenzene diacetate) further enhance yields (85–90%) by accelerating desulfurization under milder conditions.
One-Pot Synthesis Using Coupling Reagents
Modern approaches leverage coupling agents to streamline synthesis. Propane phosphonic anhydride (T3P®) enables a one-pot assembly of the oxadiazole ring.
Reaction Protocol
A mixture of 4-benzylbenzoic acid (1 equivalent) and benzohydrazide (1.1 equivalents) is treated with T3P (1.5 equivalents) in ethyl acetate at 70°C for 2 hours. The reagent facilitates simultaneous acylation and cyclization, bypassing intermediate isolation. Yields exceed 85%, with minimal epimerization or byproduct formation.
Advantages :
- Reduced reaction time (2–3 hours vs. 8–12 hours for traditional methods).
- Environmentally benign, as T3P generates non-hazardous phosphonic acid byproducts.
Photocatalytic Oxidative Cyclization
Visible-light-mediated synthesis offers a sustainable alternative. Eosin Y, a organophotocatalyst, promotes oxidative cyclization under ambient conditions.
Methodology
A solution of N'-(4-benzylbenzoyl)benzohydrazide in acetonitrile is irradiated with blue LEDs (450 nm) in the presence of eosin Y (2 mol%) and CBr₄ (1.5 equivalents). Atmospheric oxygen acts as the terminal oxidant, yielding the oxadiazole in 90–92% yield after 4 hours.
Key Benefits :
- Energy efficiency and mild conditions (room temperature).
- Scalability without specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| POCl₃ Cyclization | POCl₃, reflux | 6–8 | 65–75 | High purity | Corrosive reagents, harsh conditions |
| Iodine Oxidation | I₂, DMF, 80°C | 3 | 70–80 | Mild acidity tolerance | Requires sulfur handling |
| T3P One-Pot | T3P®, ethyl acetate, 70°C | 2 | 85+ | Rapid, eco-friendly | Higher reagent cost |
| Photocatalytic | Eosin Y, CBr₄, blue light | 4 | 90–92 | Ambient conditions, scalable | Light sensitivity requirements |
Challenges and Mitigation Strategies
- Regioselectivity : Competing 1,2,4-oxadiazole formation is suppressed by using electron-withdrawing groups (e.g., benzoyl) to stabilize the transition state.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product. Recrystallization from isopropyl alcohol enhances purity.
- Functional Group Sensitivity : The benzyl group may undergo hydrogenolysis under catalytic hydrogenation conditions; thus, non-reductive purification methods are preferred.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Compounds containing the oxadiazole ring, such as 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have shown promising results in antimicrobial studies. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxadiazole derivatives possess minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, derivatives with similar structures have shown significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Neuroprotective Effects
Recent research has focused on the neuroprotective properties of oxadiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .
Materials Science Applications
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties. Studies have indicated that compounds with oxadiazole moieties can function as luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymeric Composites
In materials science, the incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the oxadiazole ring can improve the performance of polymeric materials under various environmental conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the oxadiazole ring through cyclization reactions followed by functionalization with benzyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in its nematicidal activity, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the energy production in nematodes, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents on the benzamide and oxadiazole rings. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Antifungal Activity: LMM5 and VNI demonstrate that sulfamoyl and dichlorophenyl substituents enhance antifungal potency by targeting thioredoxin reductase and CYP51, respectively.
- Physicochemical Properties : Substituents like chloro () and methoxy () groups increase melting points, suggesting improved crystallinity. The target compound’s benzyl group may similarly enhance stability .
- Synthetic Efficiency : Microwave-assisted synthesis () achieves higher yields (>80%) compared to traditional methods (e.g., 41–91% in ), highlighting the importance of methodology in scalability .
Enzyme Inhibition Specificity
- CYP51 vs. HDACs: While VNI’s dichlorophenyl group is critical for CYP51 binding, HDAC inhibitors () rely on amino acid-like side chains (e.g., glycine) for enzyme interaction. The target compound’s benzyl group may favor CYP51 inhibition over HDACs .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Data
Biological Activity
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound, particularly the oxadiazole moiety, have been associated with various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a benzamide backbone with a benzyl group and an oxadiazole ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 440.49 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent research indicates that compounds containing the oxadiazole moiety exhibit potent anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant inhibitory effects against various cancer cell lines:
- Study Findings : In vitro assays demonstrated that this compound exhibited IC values in the low micromolar range against several cancer types including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. Comparative studies showed that this compound's potency was higher than conventional chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated potential neuroprotective effects. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease:
- In Vitro Studies : Compounds similar to this compound have shown IC values below 0.5 µM against AChE and BChE, suggesting strong potential for cognitive enhancement .
Comparative Studies
A comparison of biological activities among various oxadiazole derivatives reveals that while many share similar structural motifs, their biological activities can vary significantly based on subtle structural differences.
| Compound | Anticancer IC (µM) | AChE Inhibition IC (µM) |
|---|---|---|
| This compound | 1.18 | 0.42 |
| 1-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-N-benzylacetamide | 0.67 | Not reported |
| N-(4-chlorobenzyl)-5-(pyridin-3-yloxy)-1,3,4-oxadiazol-2-amines | 0.80 | Not reported |
Q & A
Q. What are the common synthetic routes for 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides or thiosemicarbazides. Key steps include:
- Acylation : Reacting 5-phenyl-1,3,4-oxadiazol-2-amine with benzoyl chloride derivatives under anhydrous conditions (e.g., dry dioxane or toluene) with a base like Na₂CO₃ to neutralize HCl .
- Cyclization : Using dehydrating agents (e.g., POCl₃ or PCl₅) to form the oxadiazole ring. Temperature control (reflux vs. room temperature) and solvent polarity significantly impact yield and purity .
- Purification : Crystallization from ethanol or methanol is common, with yields ranging from 74–80% . Optimization involves adjusting solvent polarity (e.g., toluene for high-temperature stability), stoichiometric ratios, and catalytic additives to minimize side reactions.
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Spectroscopy :
- IR : Peaks at ~1670–1690 cm⁻¹ confirm the C=O stretch of the benzamide group, while ~3300 cm⁻¹ indicates N-H stretching .
- NMR : ¹H NMR reveals aromatic proton multiplicity (e.g., 8.1–7.2 ppm for 13 aromatic protons in related compounds) and substituent effects (e.g., CH₃ at 2.30 ppm) .
- Mass Spectrometry : ESI-MS or LCMS confirms molecular ion peaks (e.g., m/z 374 [M-H]⁻) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the enhancement of biological efficacy?
SAR studies focus on modifying substituents to improve target binding:
- Benzamide Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhances antimicrobial activity by increasing electrophilicity .
- Oxadiazole Modifications : Replacing phenyl with heteroaromatic groups (e.g., thiophene) alters pharmacokinetics and selectivity. For example, 5-(2-furyl) analogs show improved solubility .
- Pharmacophore Hybridization : Hybrid systems (e.g., thiazole-oxadiazole) enhance dual-target inhibition, as seen in antibacterial agents . Computational docking (e.g., AutoDock) and free-energy perturbation (FEP) simulations predict binding modes to enzymes like acetylcholinesterase or bacterial synthases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in bacterial strains or cell lines .
- Metabolic Stability Testing : Assess cytochrome P450 interactions to identify false negatives/positives caused by rapid degradation .
- Orthogonal Validation : Combine in vitro enzyme inhibition (e.g., β-lactamase) with in vivo murine models to confirm efficacy .
Q. How is binding affinity and selectivity toward biological targets determined?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement efficiency .
Q. How are purity and stability assessed during synthesis and storage?
- HPLC : Retention times (e.g., 12.7–13.3 minutes) and peak symmetry (>95% purity) ensure batch consistency .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or LCMS. Oxadiazoles are prone to hydrolysis in acidic conditions, requiring neutral pH buffers .
Methodological and Data Analysis Questions
Q. What integrated approaches predict and validate pharmacokinetic properties?
- In Silico Tools : SwissADME predicts LogP (lipophilicity) and BBB permeability. For example, morpholinosulfonyl groups improve aqueous solubility but reduce CNS penetration .
- In Vivo PK Studies : Administer compound orally (10 mg/kg) in rodents; measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. VNI, a related oxadiazole, showed 100% survival in Chagas disease models with low toxicity .
Q. How do modifications to the oxadiazole or benzamide groups alter the mechanism of action?
- Oxadiazole Ring : Replacing oxygen with sulfur (thiadiazole) increases electronegativity, enhancing DNA intercalation in anticancer studies .
- Benzamide Substituents : Sulfamoyl groups (-SO₂NH₂) improve hydrogen bonding with bacterial dihydrofolate reductase, as seen in trimethoprim analogs .
- Coordination Chemistry : Oxadiazole-nitrogen coordinates to transition metals (e.g., Ir³⁺), enabling applications in bioimaging or catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
